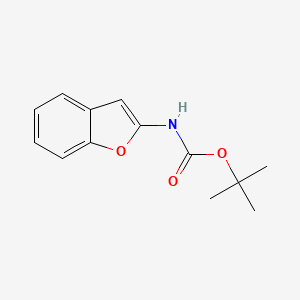

tert-Butyl benzofuran-2-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

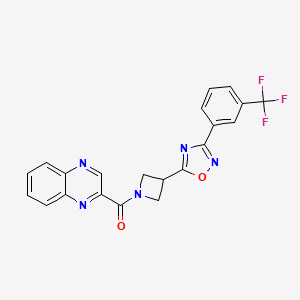

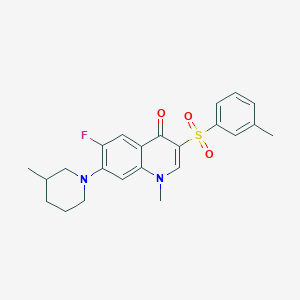

Tert-Butyl benzofuran-2-ylcarbamate is a chemical compound with the CAS Number: 1629535-19-8 and a molecular weight of 233.27 . It is a solid substance and its IUPAC name is tert-butyl benzofuran-2-ylcarbamate .

Synthesis Analysis

While specific synthesis methods for tert-Butyl benzofuran-2-ylcarbamate were not found, a related compound, tert-butyl 2-(substituted benzamido) phenylcarbamate, was synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Molecular Structure Analysis

The InChI code for tert-Butyl benzofuran-2-ylcarbamate is 1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis

Tert-Butyl benzofuran-2-ylcarbamate is a solid substance . Its storage temperature should be under -20°C in a sealed and dry environment .Applications De Recherche Scientifique

Organic Electroluminescence

Tert-Butyl benzofuran-2-ylcarbamate derivatives have been explored for their potential in organic electroluminescence. A study demonstrated the synthesis of linear benzofuran trimers, including derivatives with tert-butyl groups, which were tested as materials for organic electroluminescence (OEL). The presence of tert-butyl groups was found to prevent aggregation in the solid state, maintaining emission in the blue region of the visible spectrum, indicating their utility in the development of OEL devices (Anderson, Taylor, & Verschoor, 2004).

Synthesis of GABAB Modulators

Research has also demonstrated the efficient synthesis of GABAB positive allosteric modulators using tert-butyl benzofuran-2-ylcarbamate derivatives. An example includes the synthesis of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one from the anhydrous lithium salt of 2,4-di-tert-butylphenol, mediated by gallium(III) chloride, showcasing the compound's role in facilitating complex organic synthesis processes (Alker et al., 2008).

Antioxidant Activity Studies

Tert-Butyl benzofuran-2-ylcarbamate derivatives have been identified to possess potential antioxidant activity. For instance, the antioxidant capability of 5,7-di-tert-butyl-3-aryl-3H-benzofuran-2-ones was investigated, revealing their potential as chain-breaking antioxidants. This suggests their application in the development of new antioxidant compounds (Lundgren et al., 2006).

Catalytic Applications and Chemical Synthesis

In catalysis and chemical synthesis, tert-Butyl benzofuran-2-ylcarbamate derivatives have been utilized in innovative methodologies. For example, an iron-catalyzed process leveraged tert-butyl groups for the construction of polysubstituted benzofurans, indicating its utility in the synthesis of complex organic molecules and potential applications in pharmaceutical synthesis (Guo et al., 2009).

Antimicrobial and Antioxidant Scaffolds

The synthesis of novel antimicrobial and antioxidant scaffolds using tert-butyl benzofuran-2-ylcarbamate derivatives has been reported. This includes the development of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, highlighting the versatility of tert-butyl benzofuran-2-ylcarbamate in medicinal chemistry and its potential in the development of new therapeutic agents (Rangaswamy et al., 2017).

Safety and Hazards

Orientations Futures

While specific future directions for tert-Butyl benzofuran-2-ylcarbamate were not found, a related compound, tert-butyl 2-(substituted benzamido) phenylcarbamate, was synthesized and evaluated for in vivo anti-inflammatory activity . This suggests potential future directions in the development of new anti-inflammatory drugs.

Propriétés

IUPAC Name |

tert-butyl N-(1-benzofuran-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWKOAIDKNPCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2588652.png)

![Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2588653.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2588655.png)

![(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2588656.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide](/img/structure/B2588659.png)

![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2588663.png)

![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)